2-(3,4-Dimethyl-1,2-oxazol-5-yl)pyridine
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Overview
Description
2-(3,4-Dimethyl-1,2-oxazol-5-yl)pyridine is a heterocyclic compound that features both an oxazole and a pyridine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the pyridine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 2-(3,4-Dimethyl-1,2-oxazol-5-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethyl-1,2-oxazole with a pyridine derivative under specific conditions. The reaction typically requires a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-(3,4-Dimethyl-1,2-oxazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(3,4-Dimethyl-1,2-oxazol-5-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-1,2-oxazol-5-yl)pyridine involves its interaction with molecular targets and pathways within biological systems. The oxazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(3,4-Dimethyl-1,2-oxazol-5-yl)pyridine include other oxazole and pyridine derivatives, such as:
Sulfafurazole: A sulfonamide antibacterial with a dimethyl-isoxazole substituent.
4-(5-methyl-1,3-oxazol-2-yl)pyridine: Another oxazole-pyridine derivative with different substitution patterns.
2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate: A compound with a similar oxazole ring but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
61314-39-4 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,4-dimethyl-5-pyridin-2-yl-1,2-oxazole |
InChI |
InChI=1S/C10H10N2O/c1-7-8(2)12-13-10(7)9-5-3-4-6-11-9/h3-6H,1-2H3 |
InChI Key |
NHLAMSKUPWIJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)C2=CC=CC=N2 |
Origin of Product |
United States |
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